1-(3-Chloropyridin-2-YL)piperidin-4-amine
Overview
Description
1-(3-Chloropyridin-2-YL)piperidin-4-amine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complexes : A study by Amirnasr et al. (2001) investigated the synthesis and spectroscopic characterization of Co(III) complexes with salophen and various amines, including piperidine. This research contributes to the understanding of the structural and bonding characteristics of metal complexes involving amines similar to 1-(3-Chloropyridin-2-yl)piperidin-4-amine (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Potential Antimalarials : Rodrigues et al. (2009) designed and synthesized (1H-pyridin-4-ylidene)amines with lipophilic side chains as potential antimalarials, exploring the antiplasmodial activity against various Plasmodium falciparum strains. This study provides insights into the potential of pyridine and piperidine derivatives in antimalarial drug development (Rodrigues, Guedes, dos Santos, Carrasco, Gut, Rosenthal, Moreira, & Lopes, 2009).
Crystal Structure Analysis : The crystal structure of a compound involving a piperidine ring was analyzed by Ribet et al. (2005). The study provides valuable information on the conformation and properties of piperidine-containing compounds, which can be relevant to understanding this compound (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).
Photocatalytic Degradation Studies : A study by Low, McEvoy, and Matthews (1991) explored the photocatalytic oxidation of organic compounds containing nitrogen atoms, like piperidine, over UV-illuminated TiO2 films. This research is significant for understanding the environmental degradation and transformation of nitrogen-containing compounds (Low, McEvoy, & Matthews, 1991).
Antibacterial Activity of Piperidine Derivatives : The synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones were investigated by Merugu, Ramesh, and Sreenivasulu (2010). This study explores the potential of piperidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-6-3-8(12)4-7-14/h1-2,5,8H,3-4,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWPECUVIHDRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509185 | |
Record name | 1-(3-Chloropyridin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777009-05-9 | |
Record name | 1-(3-Chloropyridin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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